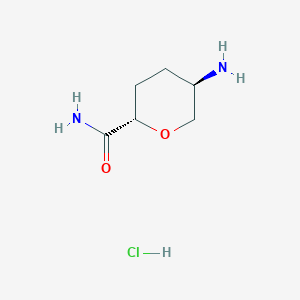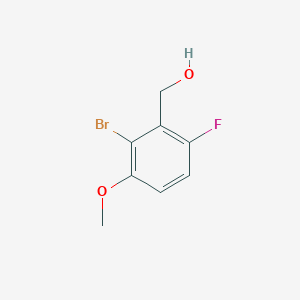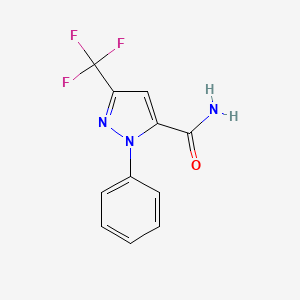
2-(6-Chloro-2-fluoro-3-methylphenyl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-Chloro-2-fluoro-3-methylphenyl)propan-2-ol, also known by its systematic name 2-(6-chloro-2-fluoro-3-methylphenyl)propanoic acid 2-hydroxyethyl ester, is a synthetic organic compound. It is a colorless liquid with a mild odor. This compound has a variety of uses, from a reagent in laboratory experiments to a pharmaceutical intermediate.
Applications De Recherche Scientifique
2-(6-Chloro-2-fluoro-3-methylphenyl)propan-2-ol is used in a variety of scientific research applications, including as a reagent in organic synthesis, as a pharmaceutical intermediate, and as a building block for the synthesis of other compounds. It is also used as a model compound to study the effects of halogen substitution on the reactivity of organic compounds.
Mécanisme D'action
The mechanism of action of 2-(6-Chloro-2-fluoro-3-methylphenyl)propan-2-ol is not well understood. However, it is known that the compound is highly reactive and can easily undergo substitution reactions with other compounds. This reactivity is due to the presence of the halogen substituent, which increases the electron density of the molecule and makes it more reactive.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it is known that the compound is highly reactive and can easily undergo substitution reactions with other compounds. It is also known that the compound can be toxic if ingested in large quantities.
Avantages Et Limitations Des Expériences En Laboratoire
2-(6-Chloro-2-fluoro-3-methylphenyl)propan-2-ol has several advantages for use in laboratory experiments. It is highly reactive and can easily undergo substitution reactions with other compounds. It is also relatively inexpensive and readily available. However, it can be toxic if ingested in large quantities and should be handled with care.
Orientations Futures
There are several potential future directions for 2-(6-Chloro-2-fluoro-3-methylphenyl)propan-2-ol. It could be used as a starting material for the synthesis of other compounds, such as pharmaceuticals or agrochemicals. It could also be used as a model compound to study the effects of halogen substitution on the reactivity of organic compounds. Additionally, further research could be conducted to better understand the biochemical and physiological effects of the compound.
Méthodes De Synthèse
2-(6-Chloro-2-fluoro-3-methylphenyl)propan-2-ol can be synthesized through a reaction of 6-chloro-2-fluoro-3-methylphenol with 2-hydroxyethyl propionate in the presence of a base catalyst. The reaction takes place in an aqueous environment and is typically conducted at a temperature of 110-120°C. The reaction produces this compound as a colorless liquid with a mild odor.
Propriétés
IUPAC Name |
2-(6-chloro-2-fluoro-3-methylphenyl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClFO/c1-6-4-5-7(11)8(9(6)12)10(2,3)13/h4-5,13H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQSUWXNOAKOSKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Cl)C(C)(C)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 3-(1H-benzo[d][1,2,3]triazol-1-yl)propanoate](/img/structure/B6358218.png)

![5-Azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B6358228.png)
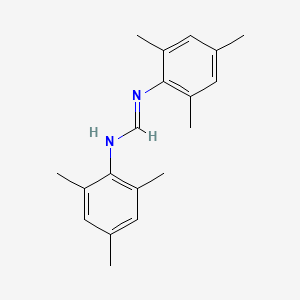

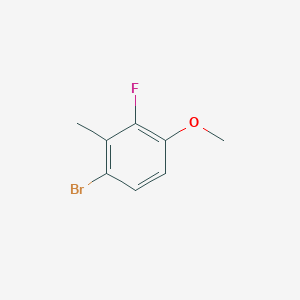
![3-Bromo-8-chloroimidazo[1,5-a]pyrazine](/img/structure/B6358257.png)
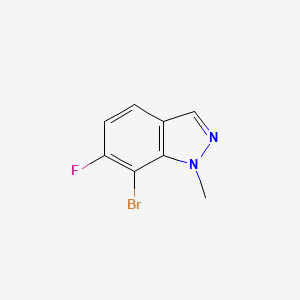

![8-Methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B6358272.png)
